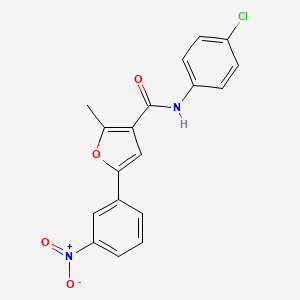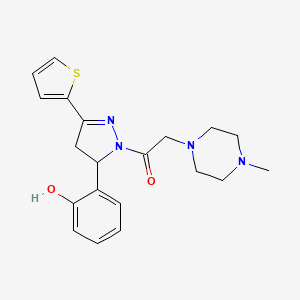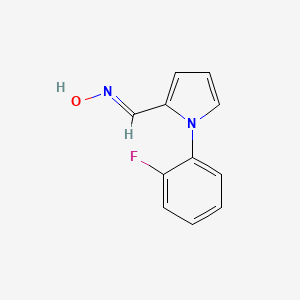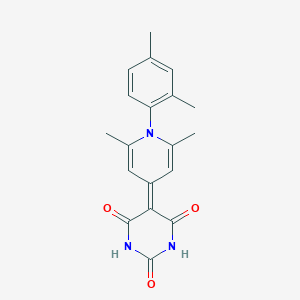
N-(4-chlorophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related furan carboxamide derivatives often involves multi-step reactions, starting from base furan compounds. For instance, the synthesis of 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides involved reactions starting from ethyl naphtha[2,1-b]furan-2-carboxylate, followed by nitration, reaction with hydrazine hydrate, and subsequent Schiff base formation before finally reacting with chloro acetyl chloride (Devi, Ramaiah, Roopa, & Vaidya, 2010).
Molecular Structure Analysis
Molecular structure characterization is crucial for understanding the compound's interaction with biological targets. X-ray crystallography and NMR spectroscopy are common methods used for this purpose. For example, the crystal structure analysis of a closely related compound, (1R,3S,4S,5S,6S,7R,8S)-8-(4-chlorophenyl)-3-hydroxy-7-methyl-6-nitro-N,5-diphenyl-2-oxabicyclo[2.2.2]octane-1-carboxamide, provided insights into its molecular configuration, showing intermolecular hydrogen bonds and crystal packing details (Guo, Zhang, & Xia, 2015).
Chemical Reactions and Properties
The compound's chemical reactivity, including its participation in Suzuki-Miyaura cross-coupling and its antimicrobial activities against drug-resistant bacteria, has been studied. Such reactions are pivotal for modifying the compound to enhance its biological activities or to incorporate it into more complex molecules (Siddiqa et al., 2022).
Scientific Research Applications
Synthesis and Antibacterial Properties
N-(4-Chlorophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide and its analogues have been explored for their synthesis processes and biological activities, particularly their antibacterial properties. A study detailed the synthesis of related compounds and investigated their in vitro antibacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. The synthesized molecule showed significant effectiveness against these bacteria, especially NDM-positive A. baumannii, in comparison to various commercially available drugs. Docking studies and molecular dynamics simulations further validated these findings, highlighting the molecule's interaction stability with the active site of the target bacteria (Siddiqa et al., 2022).
Antifungal and Antiprotozoal Activities
Compounds related to N-(4-chlorophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide have been synthesized to observe their antifungal and antiprotozoal activities. These compounds were evaluated against various fungal species like Trichophyton asteroides and Aspergillus fumigatus, showing moderate effectiveness. Moreover, related analogues were found to be very active against Trypanosoma rhodesiense in mice, with some compounds producing cures at submilligram dosage levels and exhibiting a prolonged curative effect. These findings suggest potential applications of these compounds in treating protozoal infections (Makino, 1962); (Das & Boykin, 1977).
Cytoprotective Effects
One of the analogues of N-(4-chlorophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide, known as BK3C231, has demonstrated significant cytoprotective effects in cellular models. The study showcased that BK3C231 could inhibit cytotoxicity induced by the carcinogen 4-nitroquinoline 1-oxide (4NQO) in human colon fibroblast cells. This compound effectively reduced DNA strand breaks and micronucleus formation, and mitigated losses of mitochondrial membrane potential and cardiolipin, indicating its potential as a chemopreventive agent in protecting against DNA and mitochondrial damage (Tan et al., 2019).
properties
IUPAC Name |
N-(4-chlorophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c1-11-16(18(22)20-14-7-5-13(19)6-8-14)10-17(25-11)12-3-2-4-15(9-12)21(23)24/h2-10H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEJGDBOZQWMRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[Cyano-(2,4-difluorophenyl)methyl]-3-pyridin-2-ylsulfanylpropanamide](/img/structure/B2492748.png)
![4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride](/img/structure/B2492749.png)
![6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridin-3-amine](/img/structure/B2492750.png)

![N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2492752.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2492753.png)
![1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2492755.png)


![Methyl 3-azaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B2492763.png)


![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2492767.png)
